

Comparative In Vitro Profiling of 4-Substituted Piperidine Analogs

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Compound of Interest

Compound Name: *N,1,3-trimethylpiperidin-4-amine*

CAS No.: 1249616-50-9

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Executive Summary

The piperidine scaffold—specifically the 4-anilidopiperidine core found in the fentanyl class—remains a cornerstone of analgesic medicinal chemistry. However, the structural plasticity that allows for nanomolar potency also introduces significant liabilities, including rapid hepatic clearance and off-target cardiotoxicity (hERG inhibition).

This guide provides a rigorous technical comparison of substituted piperidine analogs, moving beyond simple potency metrics to a holistic in vitro profile. We analyze the trade-offs between receptor affinity (

), metabolic stability (

), and lipophilicity (LogD), supported by validated experimental protocols.

Structural Class & Critical Metrics

We focus on the 4-anilidopiperidine series. Small modifications at three key vectors drive the in vitro performance:

- N-Phenethyl Chain: Primary driver of lipophilicity and blood-brain barrier (BBB) penetration.
- 4-Anilido Ring: Critical for
-opioid receptor (MOR) orthosteric binding.

- Amide Linker: Modulates metabolic susceptibility (ester vs. amide) and potency.

The Comparative Matrix

When selecting a lead candidate, rely on this triadic assessment:

| Metric | Assay Type | Critical Threshold / Goal |
|---------------------|-----------------------------------|--|
| Affinity () | Radioligand Binding (-DAMGO) | (High Potency) |
| Efficacy () | Functional Assay | Correlate with to assess "System Bias" |
| Metabolic Stability | Liver Microsomes (HLM) | (Low Clearance) |
| Lipophilicity | Chrom. Hydrophobicity Index (CHI) | (Optimal BBB) |

Comparative Data Analysis

The following data synthesizes in vitro performance of Fentanyl (benchmark) against high-potency (Carfentanil) and metabolically labile (Furanylfentanyl) analogs.

Table 1: Potency & Functional Efficacy Profile

Note: Lower

indicates higher affinity.^[1] Efficacy (

) is relative to the standard agonist DAMGO.^[1]

| Analog | Substitution (4-position) | MOR Affinity (, nM) | Functional Potency (, nM) | Efficacy (%) |
|-----------------|---------------------------|----------------------|----------------------------|--------------|
| Fentanyl | H | | | |
| Carfentanil | Carbomethoxy (-COOMe) | | | |
| Furanylfentanyl | H (Furan amide) | | | |
| Ocfentanil | F (2-F-phenyl) | | | |

“

Insight: The introduction of the carbomethoxy group in Carfentanil creates a "super-agonist" by stabilizing the receptor in its active conformation, resulting in a ~100x potency increase over Fentanyl [1][2].

Table 2: ADME & Metabolic Stability (Human Liver Microsomes)

Data derived from LC-MS/MS analysis of intrinsic clearance (

).

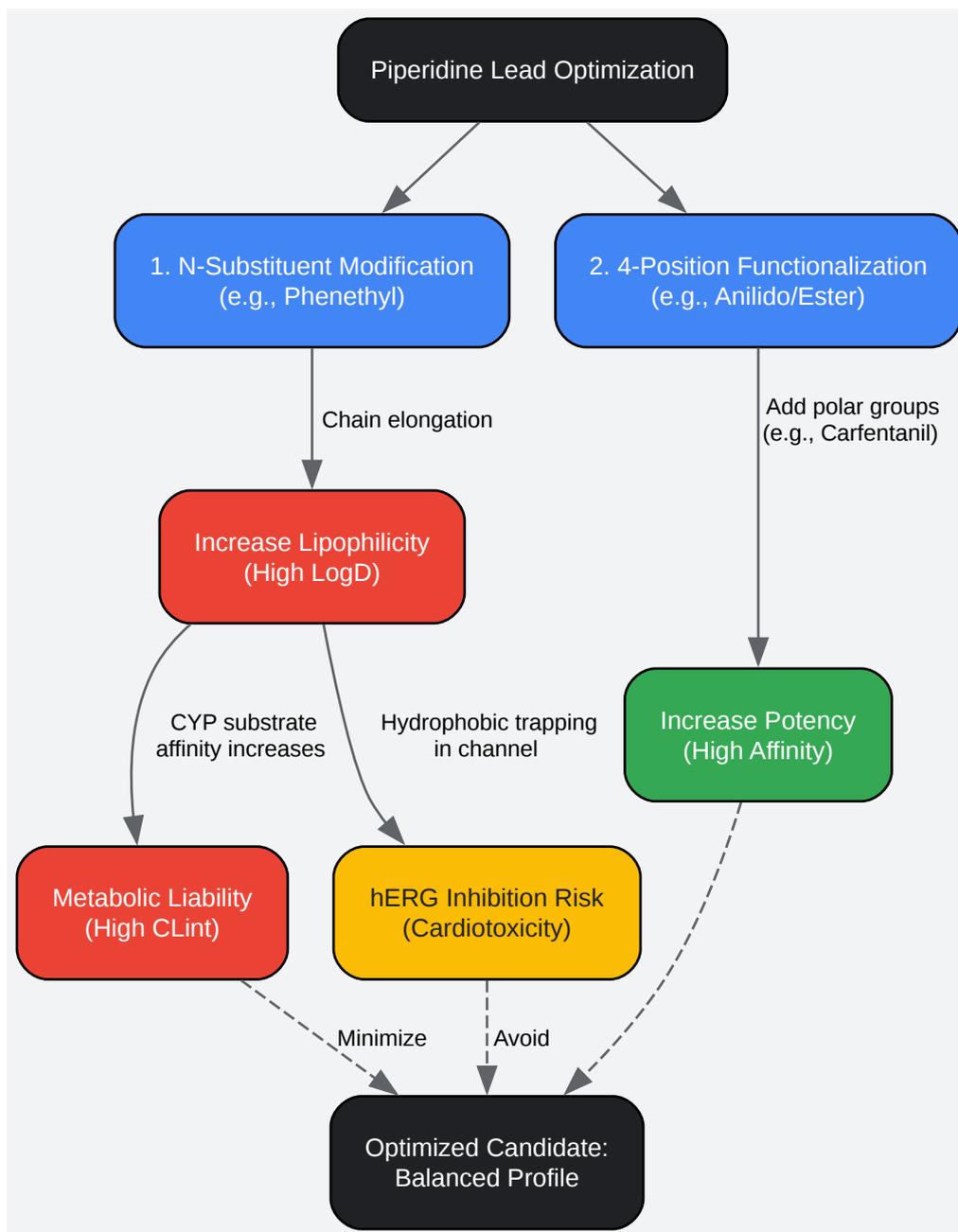
| Analog | LogD (pH 7.4) | (min) | (mL/min/kg) | Primary Metabolic Pathway |
|-----------------------|---------------|-------|-------------|------------------------------|
| Fentanyl | 3.65 | | | N-dealkylation (CYP3A4) |
| Methoxyacetylfentanyl | 3.42 | | | Amide hydrolysis (slower) |
| Furanylfentanyl | 3.81 | | | Furan ring oxidation (Rapid) |
| Valerylfentanyl | 6.11 | | | -oxidation / N-dealkylation |

“

Insight: Furanylfentanyl exhibits rapid clearance due to the electron-rich furan ring serving as a prime site for oxidative attack. In contrast, Methoxyacetylfentanyl shows superior stability, likely due to the ether linkage resisting immediate CYP-mediated oxidation [3][4].

Visualization: SAR & Metabolic Logic

The following diagram illustrates the Structural-Activity Relationship (SAR) logic flow when optimizing piperidine analogs, highlighting the trade-off between potency and metabolic liability.



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Figure 1: SAR Decision Tree for Piperidine Analogs. Note the direct correlation between lipophilicity and metabolic/hERG liabilities.

Experimental Protocols

To replicate the data above, use these self-validating protocols.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine intrinsic clearance (

) and half-life (

).^[2] System: Pooled Human Liver Microsomes (HLM).^[2]^[3]

- Preparation:
 - Thaw HLM (20 mg/mL) on ice. Dilute to 0.5 mg/mL working concentration in 100 mM Phosphate Buffer (pH 7.4).
 - Prepare 10 mM stock of test compound in DMSO. Dilute to 1 μ M final reaction concentration (0.1% DMSO final).
- Pre-Incubation:
 - Mix 30 μ L of 1 μ M compound + 450 μ L HLM suspension.
 - Incubate at 37°C for 5 min to equilibrate.
- Reaction Initiation:
 - Add NADPH regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH).
 - Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation.
- Sampling:
 - At

min, remove 50 μ L aliquots.
 - Quench: Immediately transfer into 150 μ L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated Fentanyl).
- Analysis:
 - Centrifuge (4000 rpm, 20 min, 4°C).

◦ Inject supernatant into LC-MS/MS (C18 column).

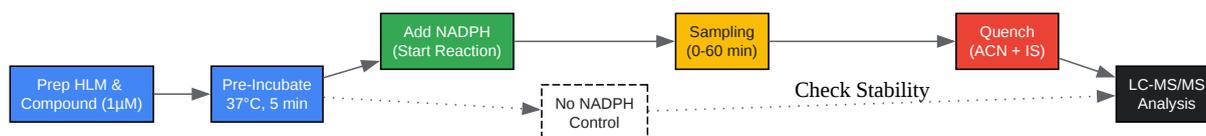
◦ Calculation: Plot

vs. Time. Slope

gives

.[2]

Protocol B: Workflow Visualization



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Figure 2: Step-by-step workflow for the Liver Microsome Stability Assay.

Conclusion & Recommendations

For substituted piperidine analogs, Carfentanil represents the ceiling of potency but carries extreme safety risks.[4][5] For drug development purposes, the goal is often to de-couple potency from lipophilicity.

- Recommendation 1: Avoid furan-based amides (e.g., Furanylfentanyl) if a long half-life is desired; the furan ring is a metabolic "soft spot."
- Recommendation 2: Monitor LogD strictly. Analogs with LogD > 4.0 (like Valerylentanyl) show increased non-specific binding and rapid hepatic clearance, reducing overall bioavailability despite high potency.
- Recommendation 3: Always run a hERG counter-screen early. The basic nitrogen of the piperidine ring, combined with lipophilic tails, is a classic pharmacophore for hERG channel blockade.

References

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- To cite this document: BenchChem. [Comparative In Vitro Profiling of 4-Substituted Piperidine Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1462839#comparative-analysis-of-substituted-piperidine-analogs-in-vitro\]](https://www.benchchem.com/product/b1462839#comparative-analysis-of-substituted-piperidine-analogs-in-vitro)

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